molecular formula C14H14N2O4 B2637322 Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate CAS No. 1798300-16-9

Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate

Cat. No.: B2637322
CAS No.: 1798300-16-9
M. Wt: 274.276
InChI Key: FPJDZIIINUHKHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which are part of the compound , has been extensively studied. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols . Other methods involve the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The synthesis of 2-substituted pyrrolidines can be achieved from carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a furan ring, which is a five-membered ring with one oxygen atom.


Chemical Reactions Analysis

The pyrrolidine ring in the compound can undergo a variety of reactions. For example, it can participate in C(sp3)-H alkylation and arylation reactions with simple aryl or alkyl halides . The furan ring can also participate in various reactions, although specific reactions for this compound are not mentioned in the sources.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 274.276. Other physical and chemical properties are not specified in the sources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have extensively explored the synthesis of furan derivatives, including those related to Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate, demonstrating the compound's utility in creating high-value-added furan esters. For instance, a study by Gabriele et al. (2012) on the oxidative carbonylation of 3-yne-1,2-diol derivatives to furan-3-carboxylic esters underscores the versatility of furan derivatives in organic synthesis, highlighting their potential in pharmaceutical and material science applications (Gabriele, Mancuso, Maltese, Veltri, & Salerno, 2012).

Pharmaceutical Applications

The compound and its derivatives have shown potential in pharmaceutical applications, including the development of novel drug molecules. For example, the synthesis and biological activity studies of polysubstituted pyridine derivatives as outlined by Zheng & Su (2005), provide a basis for the exploration of these compounds in agriculture and possibly in therapeutic contexts due to their fungicidal and herbicidal activities (Zheng & Su, 2005).

Material Science

Furan derivatives, such as this compound, are also pertinent in material science, particularly in the development of new materials with specific optical or electrical properties. The study by Frank & Hofmann (2000) on the influence of carbohydrate moieties on chromophore formation during Maillard reactions offers insights into how these compounds can contribute to the understanding and innovation within food chemistry and material science (Frank & Hofmann, 2000).

Mechanistic Studies in Organic Chemistry

The compound's involvement in mechanistic studies and the development of synthetic methodologies offers valuable insights into complex reaction mechanisms and pathways, facilitating the synthesis of novel compounds with potential applications across various fields. The work of Dyachenko et al. (2015) on the multicomponent synthesis of tetrahydroquinoline derivatives exemplifies the role of such furan derivatives in enhancing the understanding of organic synthesis mechanisms and expanding the toolkit for synthesizing bioactive molecules (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).

Safety and Hazards

The compound is not intended for human or veterinary use and should be handled with appropriate safety measures. Specific safety and hazard information is not provided in the sources.

Future Directions

Pyrrolidine derivatives, like the one in this compound, are widely used in drug discovery . Future research may focus on exploring the potential of this compound and similar compounds in the development of new drugs .

Properties

IUPAC Name

methyl 3-(2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-14(18)12-10(4-7-20-12)8-11(9-15)13(17)16-5-2-3-6-16/h4,7-8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJDZIIINUHKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)C=C(C#N)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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